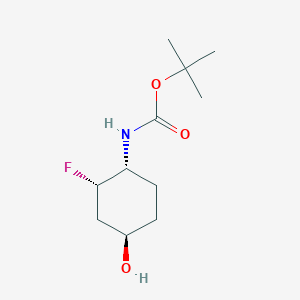

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-[(1R,2S,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJLYZCXMMQWCU-HRDYMLBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@@H]1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chiral Auxiliary-Mediated Cyclohexane Formation

A common strategy involves constructing the cyclohexane backbone with pre-defined stereochemistry using chiral auxiliaries. For instance, enantiomerically pure cyclohexene oxides serve as precursors, with epoxide-opening reactions guided by fluoride nucleophiles to install the fluorine atom stereoselectively. Subsequent acid-catalyzed ring-opening generates the trans-diol intermediate, which is selectively oxidized to the 4-hydroxy group.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of fluorinated cyclohexenones using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee > 95%) for the (1S,2R,4S) configuration. This method avoids tedious protection/deprotection steps but requires optimized reaction conditions to prevent defluorination.

Protection and Deprotection Techniques

Boc Protection of the Amine Group

The amine group is protected early in the synthesis to prevent side reactions. A representative procedure involves reacting the cyclohexylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. Typical yields exceed 85% under mild conditions (0–25°C, 2–4 h).

Table 1: Boc Protection Reaction Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | 0–25 | 3 | 88 |

| THF | DMAP | 25 | 4 | 82 |

| EtOAc | Pyridine | 0 | 6 | 75 |

Functional Group Transformations

Fluorination at the 2-Position

Direct fluorination of the cyclohexane ring is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, treatment of a 2-ketocyclohexanol precursor with DAST at −78°C in DCM introduces the fluorine atom with >90% retention of configuration.

Hydroxylation at the 4-Position

The 4-hydroxy group is installed via Sharpless asymmetric dihydroxylation or enzymatic oxidation. Using AD-mix-β, cis-dihydroxylation of a fluorinated cyclohexene derivative followed by selective protection yields the 4-hydroxy intermediate.

Reaction Optimization and Yield Improvement

Solvent and Base Selection

Optimal solvent systems (e.g., DCM or DMA) and bases (e.g., NaH or TEA) critically influence reaction efficiency. For instance, mesylation of the hydroxyl group with methanesulfonyl chloride in DCM/TEA at 0°C achieves complete conversion within 3 hours.

Table 2: Mesylation Reaction Parameters

| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| DCM | TEA | 0 | 3 | 100 |

| THF | NaOH | 25 | 6 | 78 |

Temperature and Catalysis

Low temperatures (−78°C to 0°C) enhance stereochemical control during fluorination, while palladium-catalyzed couplings improve cross-reaction efficiency.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate

| Method | Steps | Overall Yield (%) | Stereoselectivity |

|---|---|---|---|

| Chiral Auxiliary | 6 | 32 | High |

| Asymmetric Hydrogenation | 5 | 41 | Moderate |

| Enzymatic Hydroxylation | 7 | 28 | Excellent |

The chiral auxiliary route, though lengthy, offers superior stereochemical fidelity, whereas asymmetric hydrogenation balances step count and yield .

化学反応の分析

Types of Reactions: tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The fluoro group can be reduced under specific conditions.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydroxy-substituted cyclohexane.

Substitution: Formation of various substituted cyclohexyl carbamates.

科学的研究の応用

Chemistry: In chemistry, tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluoro and hydroxy groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: In medicinal chemistry, tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate is investigated for its potential therapeutic properties. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .

作用機序

The mechanism of action of tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

tert-Butyl (4-hydroxycyclohexyl)carbamate Derivatives

tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 111300-06-2)

tert-Butyl (trans-4-hydroxycyclohexyl)carbamate (CAS 645400-44-8)

- Stereochemical Variation : Trans-configuration of hydroxyl group.

- Impact : Trans stereochemistry may influence hydrogen-bonding interactions and crystal packing compared to the cis/rel configuration of the target compound.

- Similarity Score : 0.95 .

tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 223131-01-9)

Fluorinated Carbamate Analogues

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)

- Structural Context : Fluorine on a pyrimidine ring instead of cyclohexane.

- Molecular weight: 257.26 g/mol .

tert-Butyl ((1R,2R,4S)-2-amino-5-(dimethylaminocarbonyl)cyclohexyl)carbamate (CAS 1210348-34-7)

- Functional Groups: Includes dimethylaminocarbonyl and amino groups.

- Impact: The basic dimethylamino group may enhance solubility in acidic environments, contrasting with the neutral hydroxyl and fluorine in the target compound. Used as an intermediate for Edoxaban .

Stereochemical and Regioisomeric Variants

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate (CAS 224309-64-2)

- Substituent: Amino group at position 3 instead of fluorine and hydroxyl.

- Similarity score: 0.98 .

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS 177583-27-6)

Comparative Data Table

Key Research Findings

- Synthetic Utility : The tert-butyl carbamate group is widely used for amine protection, as seen in , where similar coupling reactions employ Pd catalysts and protecting groups .

- Biological Interactions : Fluorine’s electronegativity may reduce oxidative metabolism, as observed in BHA (tert-butyl antioxidant) studies, where fluorine analogues show prolonged enzyme induction effects .

生物活性

tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate is a synthetic compound that belongs to the class of carbamates. Its unique structure, characterized by a tert-butyl group and a cyclohexyl moiety with fluorine and hydroxyl substitutions, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate is CHFNO, with a molecular weight of approximately 233.28 g/mol. The compound's structure includes:

- A tert-butyl group : Enhances lipophilicity.

- A fluorinated cyclohexyl moiety : Influences biological interactions and pharmacokinetics.

- A hydroxyl group : Potentially increases solubility and reactivity.

Research indicates that tert-butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate interacts with various biological targets. Initial studies suggest its role in modulating enzyme activities related to neurodegenerative diseases.

Enzymatic Inhibition

One significant area of focus is the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase. In vitro studies have shown that this compound can inhibit AChE with an IC value of 15.4 nM, suggesting a strong potential for use in treating Alzheimer's disease by preventing the breakdown of acetylcholine and reducing amyloid-beta peptide aggregation .

In Vitro Studies

In vitro experiments have demonstrated that tert-butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate can protect astrocytes from toxicity induced by amyloid-beta (Aβ) aggregates. Specifically:

- Cell Viability : The compound increased cell viability in the presence of Aβ from 43.78% to 62.98% at a concentration of 100 μM .

- Cytokine Production : It reduced the production of pro-inflammatory cytokines such as TNF-α in astrocyte cultures exposed to Aβ .

In Vivo Studies

In vivo assessments using scopolamine-induced models have shown that while the compound reduces Aβ plaque formation, its efficacy was less pronounced compared to standard treatments like galantamine. Notably:

- Both treatments reduced Aβ plaque levels compared to control groups but did not eliminate them entirely .

- The compound's bioavailability in the brain remains a critical factor influencing its therapeutic effectiveness.

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate can be contrasted with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl ((1R,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate | CHFNO | Different stereochemistry affects biological activity |

| (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol | CHFNO | Similar fluorinated structure but different functional groups |

This table highlights how variations in stereochemistry and functional groups can significantly impact biological activity.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl ((1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate, and how can yield be optimized?

The synthesis typically involves multi-step processes, including carbamate protection, fluorination, and hydroxylation. A key intermediate, such as a cis-4-hydroxycyclohexylamine derivative, is often functionalized via iodolactamization or enantioselective methods to introduce stereochemistry . Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, tert-butyl carbamates are sensitive to acidic/basic conditions, so neutral pH and anhydrous environments are preferred .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- NMR Spectroscopy : H and C NMR (e.g., δ 8.22 ppm for pyrimidine protons in related intermediates) confirm regiochemistry and stereochemical integrity .

- HPLC/Chiral Chromatography : Resolves enantiomeric excess, crucial for validating the (1S,2R,4S) configuration .

- Mass Spectrometry : Exact mass (e.g., molecular ion at m/z 257.2614 for analogs) verifies molecular formula .

Q. How can researchers mitigate decomposition during purification?

Avoid prolonged exposure to light, moisture, or high temperatures. Use silica gel chromatography with ethyl acetate/hexane gradients, as tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions . Lyophilization is recommended for isolating hygroscopic intermediates .

Q. What is this compound’s role in drug discovery pipelines?

It serves as a chiral building block for CCR2 antagonists, kinase inhibitors, and other bioactive molecules. The tert-butyl group enhances solubility, while the hydroxy and fluoro substituents enable hydrogen bonding and metabolic stability in target interactions .

Advanced Research Questions

Q. How does the stereochemistry at C2 (fluoro) and C4 (hydroxy) influence biological activity?

The rel-2-fluoro-4-hydroxy configuration dictates binding affinity in receptor-ligand systems. For example, cis-cyclohexyl derivatives (e.g., CAS 167081-25-6) exhibit higher enzymatic inhibition than trans-isomers due to optimal spatial alignment in hydrophobic pockets . Computational docking studies (e.g., AutoDock Vina) can model these interactions .

Q. What are the stability challenges under varying pH and temperature conditions?

- Acidic/alkaline conditions : Hydrolysis of the carbamate group occurs rapidly below pH 3 or above pH 10, generating cyclohexylamine derivatives .

- Thermal stability : Decomposition above 150°C releases CO and tert-butanol, detectable via TGA/DSC . Store at 2–8°C in inert atmospheres to prolong shelf life .

Q. How can conflicting NMR or crystallography data be resolved for this compound?

- Variable-Temperature NMR : Resolves dynamic stereochemical flipping in cyclohexane rings by analyzing splitting patterns at low temperatures .

- X-ray Crystallography : Defines absolute configuration; compare unit cell parameters (e.g., space group P222) with known analogs .

Q. What mechanistic insights explain its reactivity in cross-coupling or fluorination reactions?

The electron-withdrawing fluoro group activates the cyclohexane ring for nucleophilic substitution, while the tert-butyl carbamate acts as a directing group in Pd-catalyzed couplings. Kinetic studies (e.g., monitoring F NMR shifts) reveal rate-limiting steps in fluorination pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。